molecular formula C25H25N3O5S B2603826 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895014-63-8

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2603826
CAS No.: 895014-63-8
M. Wt: 479.55
InChI Key: SLWWRPCJVDYNMN-UHFFFAOYSA-N
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Description

The compound N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a synthetic benzothiazole-derived benzamide featuring a 6-ethoxy substitution on the benzothiazole ring, a 3,4,5-trimethoxybenzamide moiety, and a pyridin-3-ylmethyl group.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-5-33-18-8-9-19-22(13-18)34-25(27-19)28(15-16-7-6-10-26-14-16)24(29)17-11-20(30-2)23(32-4)21(12-17)31-3/h6-14H,5,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWWRPCJVDYNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. Common synthetic routes include:

Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Hydrolysis of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) on the benzothiazole ring is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic hydrolysis : Heating with concentrated HCl or H₂SO₄ may cleave the ether bond, yielding a hydroxyl group (-OH) at the 6-position of the benzothiazole.

  • Basic hydrolysis : Reaction with NaOH under reflux could produce the corresponding phenolic derivative.

Example Reaction:

N-(6-ethoxy-benzothiazol-2-yl)...HCl (aq), ΔN-(6-hydroxy-benzothiazol-2-yl)...+CH₃CH₂OH\text{N-(6-ethoxy-benzothiazol-2-yl)...} \xrightarrow{\text{HCl (aq), Δ}} \text{N-(6-hydroxy-benzothiazol-2-yl)...} + \text{CH₃CH₂OH}

This reactivity aligns with methods for dealkylation of benzothiazole ethers observed in related compounds .

Demethylation of Trimethoxybenzamide

The 3,4,5-trimethoxy groups on the benzamide moiety may undergo selective demethylation under strong acidic (e.g., HBr in acetic acid) or oxidative conditions (e.g., ceric ammonium nitrate), generating phenolic hydroxyl groups.

Key Considerations:

  • Demethylation typically occurs at the para position first due to steric and electronic factors.

  • Products may include mono-, di-, or tri-hydroxy derivatives depending on reaction severity.

Example Reaction Pathway:

3,4,5-(OCH₃)₃-benzamideHBr/AcOH3,4,5-(OH)₃-benzamide\text{3,4,5-(OCH₃)₃-benzamide} \xrightarrow{\text{HBr/AcOH}} \text{3,4,5-(OH)₃-benzamide}

Similar demethylation patterns are documented for trimethoxyaryl systems .

Amide Bond Cleavage

The central benzamide linkage (CONH-) can hydrolyze under acidic or basic conditions to yield carboxylic acid and amine derivatives.

Conditions Products
Acidic (HCl, Δ) 3,4,5-Trimethoxybenzoic acid + 6-ethoxy-benzothiazol-2-amine derivative
Basic (NaOH, Δ) Sodium 3,4,5-trimethoxybenzoate + corresponding amine

Reaction rates depend on steric hindrance from the N-[(pyridin-3-yl)methyl] group, as observed in analogous benzamide hydrolyses .

Electrophilic Aromatic Substitution (EAS)

The benzothiazole and trimethoxybenzamide rings may undergo EAS reactions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, preferentially at the 4-position of the benzothiazole (due to electron-withdrawing effects of the thiazole ring).

  • Sulfonation : H₂SO₄/oleum adds sulfonic acid groups, favoring the 5-position of the trimethoxybenzamide.

Example Nitration:

Benzothiazole ringHNO₃/H₂SO₄4-Nitro-benzothiazole derivative\text{Benzothiazole ring} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{4-Nitro-benzothiazole derivative}

Such reactivity is consistent with benzothiazole chemistry .

Coordination Chemistry

The pyridinyl nitrogen and benzothiazole sulfur/nitrogen atoms can act as ligands for transition metals (e.g., Pd, Pt, Cu), forming coordination complexes.

Example Application:

  • Catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) when coordinated to palladium.

This behavior is inferred from pyridine and benzothiazole metal-binding studies .

N-Alkylation/Dealkylation

The N-[(pyridin-3-yl)methyl] group may undergo:

  • Dealkylation : Acidic conditions (e.g., HBr/AcOH) cleave the C–N bond, yielding pyridine-3-carbaldehyde and the parent benzamide.

  • Further alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of a base (K₂CO₃) could introduce additional substituents.

Example Dealkylation:

N-[(pyridin-3-yl)methyl]benzamideHBrNH-benzamide+pyridine-3-carbaldehyde\text{N-[(pyridin-3-yl)methyl]benzamide} \xrightarrow{\text{HBr}} \text{NH-benzamide} + \text{pyridine-3-carbaldehyde}

Similar N-dealkylation mechanisms are reported for tertiary amines .

Oxidation Reactions

  • Pyridine Ring Oxidation : Strong oxidants (e.g., KMnO₄) may convert the pyridinylmethyl group to a pyridine N-oxide.

  • Benzothiazole Oxidation : Reaction with H₂O₂ or peracids could oxidize the thiazole ring’s sulfur atom to sulfoxide or sulfone derivatives.

Example:

BenzothiazoleH₂O₂Benzothiazole sulfoxide\text{Benzothiazole} \xrightarrow{\text{H₂O₂}} \text{Benzothiazole sulfoxide}

Oxidation pathways are well-characterized for benzothiazoles .

Scientific Research Applications

Cancer Therapy

Mechanism of Action:
Research indicates that compounds similar to N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide induce apoptosis in cancer cells by triggering mitochondrial pathways. These compounds can disrupt mitochondrial membrane potential, leading to cell death in various cancer cell lines .

Case Studies:
A study published in 2019 identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The findings highlighted the potential of benzothiazole derivatives as effective anticancer agents .

Anti-inflammatory Effects

Research Findings:
Several studies have demonstrated that benzothiazole derivatives exhibit significant anti-inflammatory activities. For instance, the compound N-(6-{[(4-cyclohexylphenyl)sulfonyl]amino}-1,3-benzothiazol-2-yl)acetamide showed promising results in reducing inflammation markers in animal models .

Mechanism:
The anti-inflammatory action is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Anticonvulsant Properties

Efficacy:
this compound has been evaluated for its anticonvulsant properties. A series of related compounds demonstrated effectiveness in preventing seizures without significant neurotoxicity .

Testing Methods:
The anticonvulsant activity was assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating a potential for developing new antiepileptic drugs based on this scaffold.

Neuroprotective Effects

Research Insights:
Recent studies have suggested that benzothiazole derivatives may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neural tissues. This property is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Mechanism:
The neuroprotective effects are believed to arise from the ability of these compounds to scavenge free radicals and inhibit apoptotic pathways within neurons .

Summary Table of Applications

Application Mechanism Key Findings
Cancer TherapyInduces apoptosis via mitochondrial pathwaysEffective against various cancer cell lines
Anti-inflammatory EffectsInhibits pro-inflammatory cytokinesSignificant reduction in inflammation markers
Anticonvulsant PropertiesPrevents seizures without neurotoxicityActive in MES and scPTZ tests
Neuroprotective EffectsScavenges free radicals and inhibits apoptosisPotential benefits for neurodegenerative diseases

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and metabolic processes. Molecular docking studies have shown that the compound binds to the active site of target enzymes, leading to the inhibition of their activity .

Comparison with Similar Compounds

Benzothiazole Ring Modifications

The 6-ethoxy substituent on the benzothiazole core distinguishes the target compound from analogs with alternative substitutions:

  • Trifluoromethyl groups : Patent compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide () feature a lipophilic CF₃ group, which may improve blood-brain barrier penetration compared to ethoxy .

Benzamide Substituents

In contrast, compounds like 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d, ) replace trimethoxy with dichloro, likely reducing electron-donating effects and altering solubility .

Functional Group Variations

The pyridin-3-ylmethyl group in the target compound contrasts with:

  • Morpholinomethyl/piperazinyl groups in ’s compounds (e.g., 4d, 4e), which introduce basicity and hydrogen-bonding capacity .
  • Fluorophenyl groups in VUF15485 (), enhancing receptor affinity through halogen bonding .

Physicochemical Properties

While explicit data for the target compound is unavailable, inferences from analogs include:

  • Molecular Weight : The trimethoxy and pyridinylmethyl groups likely result in a higher molecular weight (~500–550 g/mol) compared to dichloro analogs (e.g., ~450 g/mol for 4d) .
  • Solubility : The ethoxy and pyridine groups may improve aqueous solubility relative to CF₃-substituted patent compounds .

Pharmacological Potential

  • Receptor Targeting : The trimethoxybenzamide moiety, as seen in VUF15485, is associated with agonist activity at specific receptors (e.g., histamine or serotonin receptors) .
  • Microtubule Modulation : Trimethoxy groups are common in antimitotic agents (e.g., combretastatins), suggesting possible tubulin-binding activity.
  • Metabolic Stability : The ethoxy group may confer slower oxidative metabolism compared to chloro or morpholine derivatives .

Table 1: Key Structural and Functional Comparisons

Compound Benzothiazole Substituent Benzamide Substituents Additional Groups Pharmacological Notes Reference
Target Compound 6-ethoxy 3,4,5-trimethoxy Pyridin-3-ylmethyl Potential receptor modulation -
4d () - 3,4-dichloro Morpholinomethyl, pyridine Bioactivity under investigation
N-(4,5-dichloro...) () 4,5-dichloro 3,5-dimethoxy - High molecular weight
VUF15485 () - 3,4,5-trimethoxy Fluorophenyl High-affinity agonist
Patent Compounds () 6-trifluoromethyl Methoxyphenyl acetamide Acetamide Designed for CNS penetration

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C20H22N2O5S
  • Molecular Weight : 394.46 g/mol

The structure includes a benzothiazole moiety, which is known for its diverse biological activities. The presence of methoxy groups and a pyridine ring contributes to its pharmacological potential.

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:

CompoundMIC (μg/mL)Inhibition (%)
Compound A25098
Compound B10099

These results suggest that modifications in the benzothiazole structure can significantly enhance antimicrobial efficacy .

Anticancer Activity

The compound's anticancer potential has been evaluated in various cancer cell lines. For example, studies on similar benzothiazole derivatives demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and other cancer cell lines. The IC50 values were found to be in the micromolar range, indicating potent activity:

Cell LineIC50 (μM)
MCF-715.63
MDA-MB-23112.41
A54910.38

Mechanistically, these compounds may induce apoptosis through the activation of p53 pathways and caspase cleavage .

Neuroprotective Effects

Benzothiazole derivatives have also been investigated for their neuroprotective properties. A series of studies indicated that certain benzothiazole-based compounds possess anticonvulsant activity without significant neurotoxicity. This suggests potential therapeutic applications in neurological disorders .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives highlighted their effectiveness against multi-drug resistant bacterial strains. The derivatives exhibited varying degrees of inhibition with some achieving over 90% inhibition at low concentrations.

Case Study 2: Anticancer Mechanisms

In vitro studies involving MCF-7 cells treated with this compound showed significant apoptosis induction as evidenced by flow cytometry analysis. The compound increased the expression levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .

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